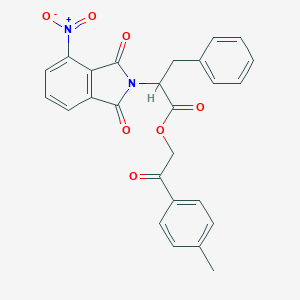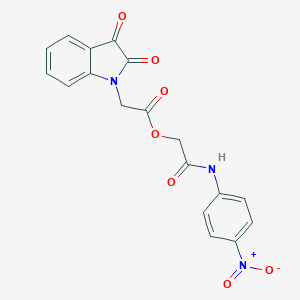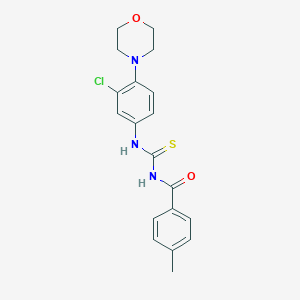
2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-methylbenzaldehyde and 4-nitrophthalic anhydride. These intermediates undergo condensation reactions, followed by esterification and cyclization steps under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis while minimizing by-products and waste.
化学反応の分析
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out in solvents such as ethanol or dichloromethane under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the aromatic rings can lead to the formation of quinones.
科学的研究の応用
2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The nitro group, in particular, can participate in redox reactions, influencing cellular oxidative stress and apoptosis.
類似化合物との比較
Similar Compounds
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)propanamide
- N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- N-(4-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)-4-methylbenzamide
Uniqueness
Compared to similar compounds, 2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate stands out due to its unique combination of functional groups and structural motifs
特性
分子式 |
C26H20N2O7 |
|---|---|
分子量 |
472.4g/mol |
IUPAC名 |
[2-(4-methylphenyl)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C26H20N2O7/c1-16-10-12-18(13-11-16)22(29)15-35-26(32)21(14-17-6-3-2-4-7-17)27-24(30)19-8-5-9-20(28(33)34)23(19)25(27)31/h2-13,21H,14-15H2,1H3 |
InChIキー |
RBVNAHSIQFBBKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B409952.png)
![4-chloro-N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide](/img/structure/B409953.png)
![Dimethyl 5-({[(4-chlorobenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B409957.png)
![N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B409958.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B409959.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B409960.png)
![1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA](/img/structure/B409963.png)

![Dimethyl 5-({[(4-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B409967.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B409968.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B409969.png)
![N-(4-nitrophenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B409972.png)


